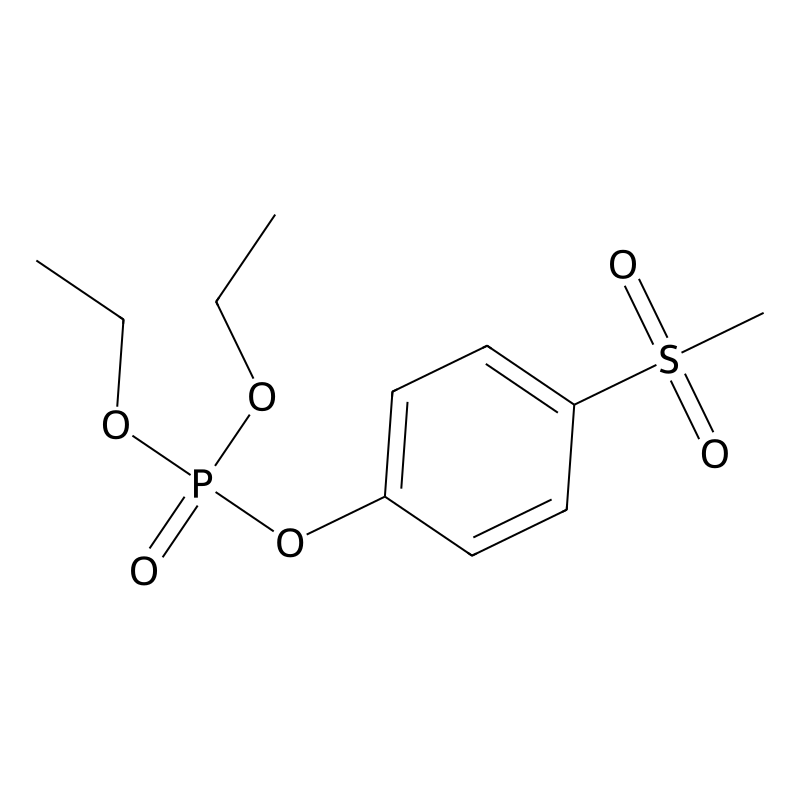Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization:
Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester, also known as diethyl 4-methylsulfonylphenyl phosphate (DMSP), is a well-characterized organophosphate compound. Its synthesis has been reported in various scientific publications, with methods involving the reaction of diethyl chlorophosphate and p-methylsulfonylphenol [].
Biological Activity:
Although DMSP itself does not possess significant biological activity, it serves as a key intermediate in the synthesis of several biologically active organophosphate compounds. These derivatives have been explored for their potential applications in various research areas, including:
- Insecticides: Some DMSP derivatives have shown insecticidal activity against various insect pests []. However, due to concerns about environmental impact and potential toxicity, further development of these compounds as insecticides has been limited.
- Acetylcholinesterase inhibitors: Certain DMSP derivatives have been investigated for their ability to inhibit the enzyme acetylcholinesterase. Acetylcholinesterase plays a crucial role in the nervous system, and its inhibition can lead to various effects, including potential use in the treatment of Alzheimer's disease and other neurological disorders []. However, further research is needed to determine the efficacy and safety of these compounds for therapeutic purposes.
Material Science Applications:
Recent research has explored the potential applications of DMSP and its derivatives in material science. Studies have shown that these compounds can be used as:
Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester, also referred to as diethyl 4-methylsulfonylphenyl phosphate, is an organophosphate compound with the molecular formula and a molecular weight of approximately 308.29 g/mol. This compound features a central phosphate group bonded to two ethyl groups through ester linkages, along with a para-substituted methylsulfonyl group on the phenyl ring. Its structure suggests potential for diverse chemical interactions due to the presence of both hydrophilic and hydrophobic components .
There is no current information available regarding a specific mechanism of action for Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester in scientific research.
- Esterification: The compound can undergo reactions with alcohols to form additional esters, which is a common reaction for phosphoric acid derivatives.
- Hydrolysis: In the presence of water or under acidic or basic conditions, it can hydrolyze to release p-methylsulfonylphenol and diethyl phosphate.
- Nucleophilic substitution: The phosphate group can be targeted by nucleophiles, leading to the formation of new compounds.
These reactions underscore its utility in organic synthesis and material science.
The synthesis of Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester typically involves the reaction of diethyl chlorophosphate with p-methylsulfonylphenol. This process can be conducted under controlled conditions to ensure high yield and purity. Various literature sources detail modifications to this basic synthesis route to optimize reaction conditions or improve product yields .
Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester finds applications in several areas:
- Organic Synthesis: It serves as a reagent for synthesizing other organophosphate compounds.
- Material Science: Research has indicated its potential use in developing new materials due to its unique chemical properties.
- Environmental Detoxification: Studies have shown that similar compounds can be degraded by soil bacteria, suggesting potential applications in bioremediation efforts .
Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester shares similarities with several other organophosphate compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Diethyl phosphate | Simple structure; widely used as a solvent and reagent. | |
| Methyl parathion | Known insecticide; exhibits significant biological activity. | |
| Fensulfothion | Similar structure; used as an insecticide and has higher toxicity. | |
| Chlorpyrifos | Common pesticide; known for its neurotoxic effects on pests. |
The uniqueness of Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester lies in its specific methylsulfonyl substitution and dual ethyl groups that enhance its solubility and reactivity compared to simpler phosphates like diethyl phosphate .
XLogP3
GHS Hazard Statements
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Environmental Hazard







